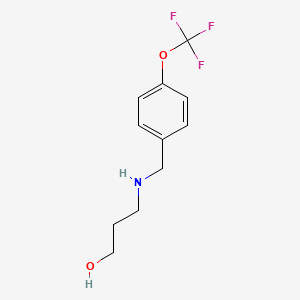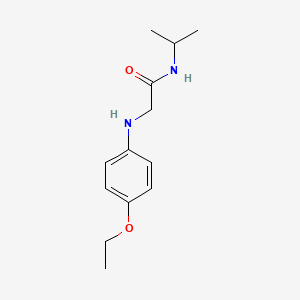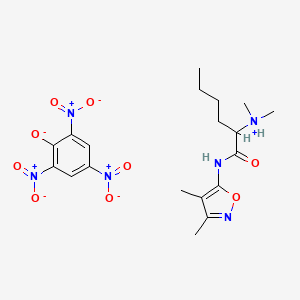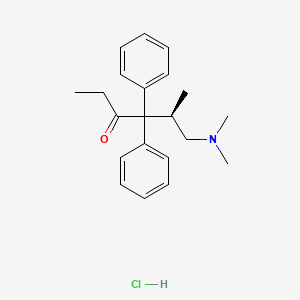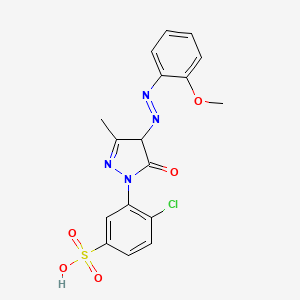
1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one is a synthetic organic compound. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one typically involves the following steps:
Diazotization: The starting material, 2-chloro-5-sulfophenylamine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-4-(2-methoxyphenyl)pyrazolin-5-one under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pH, and reactant concentrations to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the azo group.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro and sulfo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups replacing the chloro or sulfo groups.
Scientific Research Applications
1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one has various applications in scientific research:
Chemistry: Used as a dye or pigment in analytical chemistry for detecting and quantifying different substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored materials, such as textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one depends on its application:
Dyeing: The compound binds to substrates through ionic or covalent interactions, imparting color.
Biological Activity: The compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-5-sulfophenyl)-3-methyl-4-phenylazo-2-pyrazolin-5-one: Similar structure but lacks the methoxy group.
1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(4-methoxyphenyl)azo-2-pyrazolin-5-one: Similar structure but with a methoxy group at a different position.
Properties
CAS No. |
70796-13-3 |
|---|---|
Molecular Formula |
C17H15ClN4O5S |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
4-chloro-3-[4-[(2-methoxyphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C17H15ClN4O5S/c1-10-16(20-19-13-5-3-4-6-15(13)27-2)17(23)22(21-10)14-9-11(28(24,25)26)7-8-12(14)18/h3-9,16H,1-2H3,(H,24,25,26) |
InChI Key |
VHZNCHMYOXBBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2OC)C3=C(C=CC(=C3)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


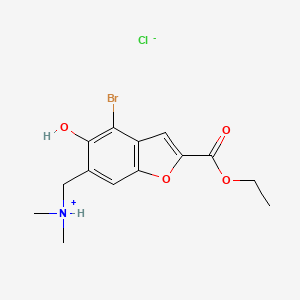


![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)

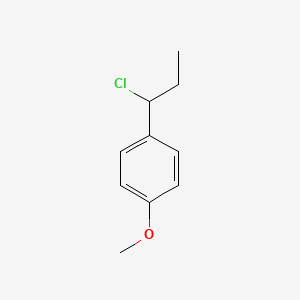
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)

